molecular formula C12H10Cl2N2O B6353141 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 1152575-68-2

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353141
CAS No.: 1152575-68-2
M. Wt: 269.12 g/mol
InChI Key: BRAHVMAVIYVKCR-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a carbaldehyde functional group at the 4-position, a chlorine atom at the 5-position, a 4-chlorophenyl substituent at the 1-position, and an ethyl group at the 3-position. This structure places it within a broader class of pyrazole derivatives known for their versatility in medicinal and agrochemical applications. The compound’s carbaldehyde group enables further functionalization, making it a valuable intermediate in synthesizing bioactive molecules such as hydrazones, oximes, and Schiff bases .

Pyrazole derivatives are frequently studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. For example, structurally similar compounds like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant antimicrobial activity . The presence of electron-withdrawing groups (e.g., chlorine) and aromatic rings in the target compound may enhance its stability and interaction with biological targets.

Properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAHVMAVIYVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester, followed by cyclization.

    Introduction of the chloro and ethyl groups: Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while the ethyl group can be introduced via alkylation using ethyl halides under basic conditions.

    Formylation: The aldehyde group can be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH2) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is primarily used as an intermediate in the synthesis of more complex pyrazole derivatives that exhibit various pharmacological activities. Research indicates that pyrazole derivatives can possess:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : Certain compounds derived from this pyrazole have been investigated for their ability to inhibit cancer cell proliferation.

The compound's unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents .

Agrochemical Applications

In the agrochemical field, this compound serves as a building block for synthesizing pesticides and herbicides. Pyrazole derivatives are explored for their efficacy in:

  • Controlling Pests : They can be designed to target specific pests while minimizing environmental impact.
  • Promoting Plant Growth : Some derivatives may enhance plant growth by influencing hormonal pathways or metabolic processes.

The versatility of this compound makes it valuable for developing new agrochemical products that are effective and environmentally friendly .

Case Study 1: Antimicrobial Activity

A study evaluated several pyrazole derivatives, including those derived from this compound, for their antimicrobial properties. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of pyrazole derivatives revealed that compounds synthesized from this compound effectively inhibited key enzymes involved in inflammatory pathways. This finding supports further investigation into their use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary based on the specific context and application.

Comparison with Similar Compounds

Table 1: Comparison of Molecular Structures and Physical Properties

Compound Name 1-Position Substituent 3-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl Ethyl Chlorine C13H11Cl2N2O 290.15 Not reported
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenyl Methyl Chlorine C12H9Cl2N2O 276.12 Not reported
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Ethyl Chlorine C12H11ClN2O 234.68 Not reported
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl Chlorine C11H9ClN2O 220.66 Not reported
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl 4-Chlorophenoxy C17H13ClN2O2 324.75 133–135
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Phenyl Trifluoromethyl 4-Chlorophenyl C17H10ClF3N2O 350.73 Not reported

Key Observations:

Substituent Effects on Melting Points: The introduction of bulky or polar groups increases melting points. For instance, 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (melting point: 133–135°C) has a higher melting point than its non-phenoxy analogs due to enhanced intermolecular interactions . Halogen substituents (e.g., chlorine) improve thermal stability, as seen in compounds with 4-chlorophenyl groups .

Trifluoromethyl groups (e.g., in C17H10ClF3N2O) introduce strong electron-withdrawing effects, which can alter reactivity in nucleophilic addition reactions .

Biological Activity

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chloro group at the 5-position
  • Ethyl group at the 3-position
  • Phenyl group at the 1-position
  • Aldehyde group at the 4-position

This specific arrangement of substituents is believed to influence its biological activity significantly.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent technique. This method employs a formylating agent like N,N-dimethylformamide (DMF) in conjunction with phosphorus oxychloride (POCl₃) to introduce the aldehyde functional group at the 4-position of the pyrazole ring .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, in vitro evaluations have shown that several derivatives of pyrazole compounds, including those similar to this compound, possess strong inhibitory effects against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, one study reported IC₅₀ values for COX inhibition that were comparable to established anti-inflammatory drugs like diclofenac . The ability to selectively inhibit COX-2 over COX-1 suggests a favorable safety profile for these compounds.

Anticancer Properties

Research indicates that pyrazole derivatives may also exhibit anticancer activities. The mechanisms often involve the inhibition of specific enzymes or pathways related to tumor growth and proliferation. Studies have highlighted that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, making them promising candidates for further development .

Comparative Analysis with Related Compounds

Compound NameStructureKey Biological ActivityIC₅₀ (μM)
This compound StructureAntimicrobial, Anti-inflammatoryTBD
5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde StructureAntimicrobialTBD
3-Ethyl-1H-pyrazole-4-carbaldehyde StructureAnticancerTBD

Note: TBD indicates that specific IC₅₀ values are still under investigation or not yet published.

Case Studies and Research Findings

Several case studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of biofilm formation and bacterial growth.
  • Anti-inflammatory Screening : In vivo studies using carrageenan-induced paw edema models confirmed the anti-inflammatory efficacy of certain pyrazole derivatives, highlighting their potential as therapeutic agents.
  • Anticancer Activity : Research on specific pyrazole compounds showed promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Q & A

Q. What are the established synthetic routes for 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction , where 3-ethyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF at 0–5°C to introduce the formyl group at the 4-position . Alternative routes include nucleophilic substitution of the 5-chloro group with aryloxy/phenoxy groups using K₂CO₃ as a base in refluxing acetone . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of pyrazole precursor to electrophile) and reaction time (6–8 hours) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (C-Cl: ~1.72 Å) and dihedral angles (pyrazole and chlorophenyl planes: ~15°). SHELXL-2018 refines structures with R-factors < 0.05 .

Q. What safety protocols are critical during laboratory-scale synthesis?

  • Use fume hoods to avoid inhalation of POCl₃ vapors.
  • Wear nitrile gloves and goggles to prevent skin/eye contact with aldehydes.
  • Store intermediates in desiccators at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How do solvent polarity and base strength influence regioselectivity in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring substitution at the 5-position. Strong bases (e.g., K₂CO₃ vs. NaHCO₃) enhance nucleophilicity of phenols, achieving >80% regioselectivity for aryloxy derivatives. Computational studies (DFT, Fukui indices) identify the 5-Cl as the most electrophilic site (Fukui ff^- > 0.15) .

Q. What computational strategies predict the compound’s reactivity and intermolecular interactions?

  • DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to nucleophilic attacks.
  • Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., anticonvulsant activity via GABA_A receptor binding, ΔG = -9.2 kcal/mol) .

Q. How are data contradictions in synthetic yields resolved?

Contradictions arise from varying reagent purity or moisture content. Systematic Design of Experiments (DoE) identifies critical factors:

  • POCl₃ purity (>98%) improves formylation yield by 25%.
  • Anhydrous conditions (molecular sieves) reduce side-product formation .

Q. What structural modifications enhance bioactivity in derivatives?

  • Electron-withdrawing groups (e.g., -CF₃ at 3-position) increase anticonvulsant potency (ED₅₀ = 12 mg/kg in MES models).
  • Aryloxy substituents at the 5-position improve lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration .

Q. How is high-resolution crystallography applied to study polymorphism?

Twinned data refinement (SHELXL TWIN command) resolves polymorphic forms. For example, a monoclinic (P2₁/c) phase shows distinct packing motifs (π-π stacking distance: 3.8 Å) versus an orthorhombic phase (Pbca), impacting solubility .

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